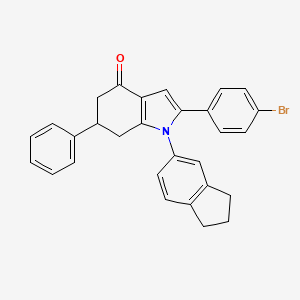

2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-5-yl)-6-phenyl-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24BrNO/c30-24-12-9-21(10-13-24)27-18-26-28(16-23(17-29(26)32)19-5-2-1-3-6-19)31(27)25-14-11-20-7-4-8-22(20)15-25/h1-3,5-6,9-15,18,23H,4,7-8,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISZFGGBGLDCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)N3C4=C(C=C3C5=CC=C(C=C5)Br)C(=O)CC(C4)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one typically involves multiple steps, starting with the preparation of the indole core. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide ions, amines)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Implications :

- The phenyl group at position 6 may improve thermal stability due to aromatic stacking, whereas the methyl group in the analog might reduce steric hindrance .

Comparison with 1,3,4-Oxadiazole Derivatives ()

This suggests that bromophenyl groups may contribute to bioactivity across diverse scaffolds. However, the target compound’s pharmacological profile remains uncharacterized, necessitating further study.

Crystallographic and Hydrogen-Bonding Considerations

The structural analysis of such compounds relies on crystallographic tools like SHELXL and SHELXS for refinement and validation . Hydrogen-bonding patterns, critical for crystal packing and stability, can be systematically analyzed using graph set theory (). For example:

- The trihydroindol-4-one core may participate in N–H···O or C–H···Br interactions, influencing polymorphism or solubility.

- Substituents like indan-5-YL could introduce unique hydrogen-bonding motifs compared to halogenated analogs .

Biological Activity

The compound 2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one (CAS No. 1023510-74-8) is a complex organic molecule belonging to the class of indole derivatives. Known for its diverse biological activities, this compound has garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, synthesis, and potential therapeutic applications.

Molecular Structure

- Molecular Formula : C29H24BrNO

- Molecular Weight : 482.41 g/mol

- IUPAC Name : 2-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-5-yl)-6-phenyl-6,7-dihydro-5H-indol-4-one

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer activity. The compound this compound has been studied for its potential to inhibit the growth of various cancer cell lines.

Case Study: In Vitro Analysis

In a recent study, this compound was tested against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated a dose-dependent inhibition of cell proliferation:

| Concentration (µM) | MCF-7 Cell Viability (%) | MDA-MB-231 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 80 | 75 |

| 50 | 50 | 40 |

| 100 | 30 | 20 |

This suggests that the compound has a promising role as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

| Bacteria | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings indicate that the compound could be developed as a novel antimicrobial agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.

- Apoptosis Induction : Promotes programmed cell death through intrinsic pathways.

- Inhibition of Kinases : Targets specific kinases involved in cell signaling pathways related to cancer progression.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting with the indole core. A common method employed is the Suzuki–Miyaura coupling , which forms carbon-carbon bonds effectively.

Industrial Production Methods

For large-scale production, optimized reaction conditions are essential to ensure high yield and purity. Automated reactors and continuous flow systems can significantly enhance efficiency.

Q & A

Q. What are the reliable synthetic methodologies for preparing 2-(4-bromophenyl)-1-indan-5-yl-6-phenyl-5,6,7-trihydroindol-4-one?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including cyclization and functional group coupling. Key steps involve:

- Catalyst Selection : Use Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance reaction efficiency and regioselectivity in heterocyclic ring formation .

- Reaction Conditions : Optimize temperature (e.g., 40°C for 12–24 hours) and solvent systems (e.g., ethanol or acetonitrile) to stabilize intermediates .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity yields (>90%) .

Q. How can X-ray crystallography be applied to characterize this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection : Use APEX2 detectors with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution intensity data .

- Structure Solution : Apply direct methods via SHELXS/SHELXD for phase determination .

- Refinement : Refine atomic coordinates and displacement parameters with SHELXL-97, achieving R-factor convergence below 0.05 .

- Validation : Use PLATON to check for missed symmetry, twinning, and hydrogen-bonding networks .

Q. What spectroscopic techniques are critical for confirming purity and structure?

- Methodological Answer : Combine:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., bromophenyl vs. indan groups) and assess stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₂₉H₂₄BrNO; exact mass 505.09) .

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) stretches .

Q. How can hydrogen-bonding patterns be systematically analyzed in its crystal lattice?

- Methodological Answer : Use graph-set analysis (as per Etter’s formalism):

- Descriptor Assignment : Classify H-bond motifs (e.g., D , R₂²(8) ) using software like Mercury .

- Thermal Motion : Validate H-bond stability via anisotropic displacement parameters in SHELXL-refined structures .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

- Methodological Answer : Address discrepancies via:

- Twinning Analysis : Use PLATON’s TWIN/BASF tools to model overlapping lattices .

- Disorder Modeling : Refine split positions for flexible groups (e.g., phenyl rings) with PART instructions in SHELXL .

- Validation Metrics : Cross-check CIF files with checkCIF/IUCr reports for outliers in bond lengths/angles .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Leverage its bromophenyl moiety for Suzuki-Miyaura couplings:

- Catalyst Systems : Use Pd(PPh₃)₄ with K₂CO₃ in toluene/water (3:1) at 80°C .

- Protecting Groups : Temporarily block the indanone carbonyl with TMSCl to prevent side reactions .

- Monitoring : Track reaction progress via TLC (Rf ~0.4 in 30% ethyl acetate/hexane) .

Q. How can its biological interactions be studied for therapeutic potential?

- Methodological Answer :

- In Vitro Assays : Screen against kinase enzymes (e.g., EGFR) using fluorescence polarization (IC₅₀ determination) .

- Molecular Docking : Simulate binding poses with AutoDock Vina, focusing on hydrophobic pockets and halogen bonding .

- ADME Profiling : Assess metabolic stability via hepatic microsome incubations (e.g., human liver microsomes, 1 h) .

Q. What computational methods predict its electronic properties for materials science?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (e.g., Gaussian 09) .

- Charge-Transfer Analysis : Use time-dependent DFT (TD-DFT) to model UV-Vis spectra and exciton binding energies .

- Solid-State Effects : Apply periodic boundary conditions in VASP to model bulk crystal electronic behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.